N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide
CAS No.: 1448078-62-3
Cat. No.: VC6394699
Molecular Formula: C14H11NO3S4
Molecular Weight: 369.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448078-62-3 |
|---|---|
| Molecular Formula | C14H11NO3S4 |
| Molecular Weight | 369.49 |
| IUPAC Name | N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]thiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C14H11NO3S4/c16-14(11-3-1-7-19-11)12-6-5-10(21-12)9-15-22(17,18)13-4-2-8-20-13/h1-8,15H,9H2 |
| Standard InChI Key | KPXVDIKSWPRUIW-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC=CS3 |
Introduction
Structural and Molecular Characteristics
The molecular formula of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide is C₁₅H₁₁NO₃S₄, with a molecular weight of 397.9 g/mol. The IUPAC name reflects its intricate architecture: a thiophene-2-sulfonamide group bonded to a methyl bridge that connects to a second thiophene ring bearing a thiophene-2-carbonyl substituent. Key structural features include:
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Sulfonamide group: Known for its role in enzyme inhibition, particularly in antibacterial agents.
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Thiophene rings: Contribute π-electron density and enhance molecular stability, making the compound suitable for applications in organic electronics.
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Carbonyl group: Introduces polarity and potential sites for redox reactions .
The compound’s canonical SMILES is C1=CSC(=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3, and its InChIKey is SNRSEWDTIUCFBV-UHFFFAOYSA-N, as derived from computational tools .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide likely involves multi-step reactions:
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Formation of the thiophene-carbonyl intermediate: The Gewald reaction, which condenses α-methylene carbonyl compounds with cyanoacetates in the presence of sulfur, could generate the aminothiophene core .
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Sulfonamide coupling: Reacting thiophene-2-sulfonyl chloride with the amine intermediate [(5-(thiophene-2-carbonyl)thiophen-2-yl)methylamine] under basic conditions (e.g., pyridine or triethylamine) yields the target compound.
Example reaction:
Industrial Scalability
Industrial production would prioritize:
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Catalytic optimization: Transition metal catalysts (e.g., palladium) to accelerate coupling reactions.
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Flow chemistry: Continuous flow reactors to enhance yield and reduce side reactions .
Chemical Reactivity and Functionalization
Key Reactions
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Oxidation:
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Reduction:
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Nucleophilic substitution:
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The sulfonamide’s nitrogen could undergo alkylation or acylation to introduce new functional groups.
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Comparative Analysis with Structural Analogs
| Compound | Key Features | Biological Activity |
|---|---|---|
| N-(thiophen-2-ylmethyl)methanesulfonamide | Methanesulfonamide group, simpler structure | Moderate antimicrobial activity |
| 2-Chloro-benzenesulfonamide derivative | Chlorine substituent, higher molecular weight | Antitubercular (MIC = 0.10 μg/mL) |
| Target compound | Dual thiophene rings, carbonyl group | Hypothesized broad-spectrum activity |
Applications in Scientific Research
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Medicinal Chemistry:
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Lead compound for antimicrobial and anticancer drug development.
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Materials Science:
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Organic semiconductors due to π-conjugated thiophene systems.
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Chemical Biology:
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Probe for studying sulfonamide-protein interactions.
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